molecular formula C13H10BrF2NO2S B7627585 N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide

Cat. No. B7627585
M. Wt: 362.19 g/mol
InChI Key: KVVIDYPNVNQNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide, also known as BAY 1895344, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 inhibits the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 can disrupt the expression of genes that are involved in cancer cell growth and survival. This mechanism of action has been validated in preclinical models of cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has been shown to have biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 can inhibit tumor growth and improve survival in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has several advantages for lab experiments. It has high potency and selectivity for BET proteins, which makes it an ideal tool for studying the role of BET proteins in cancer. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for targeting all types of BET proteins. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344. One potential direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential in other disease areas, such as inflammatory diseases or neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 is synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of an organic base and a solvent to produce the final product. The synthesis method has been optimized to produce high yields of N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 with high purity.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has been extensively researched for its potential in various scientific research applications. One of the most promising applications is in the field of oncology. N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has shown potential as a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-tumor activity in preclinical models of cancer.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO2S/c1-8-6-9(2-4-11(8)14)17-20(18,19)10-3-5-12(15)13(16)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVIDYPNVNQNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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